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molecular formula C6H2Cl3NO B7890959 2,5,6-Trichloronicotinaldehyde CAS No. 55304-74-0

2,5,6-Trichloronicotinaldehyde

Cat. No. B7890959
M. Wt: 210.4 g/mol
InChI Key: FYEABNUOUCLNEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974166

Procedure details

Obtained analogously to the process described for 2,6-dichloropyridine-3-aldehyde, using 2,5,6-trichloro-3-chloromethylpyridine instead of 2,6-dichloro-3-chloromethylpyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][CH:5]=[C:4]([Cl:10])[N:3]=1.[Cl:11]C1C(CCl)=CC(Cl)=C(Cl)N=1>>[Cl:1][C:2]1[C:7]([CH:8]=[O:9])=[CH:6][C:5]([Cl:11])=[C:4]([Cl:10])[N:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC=C1C=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1CCl)Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained analogously to the process

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C(C=C1C=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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